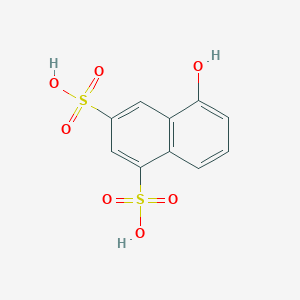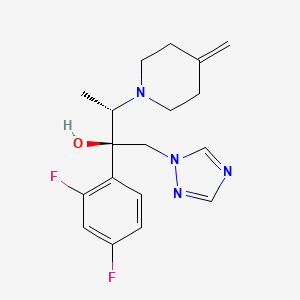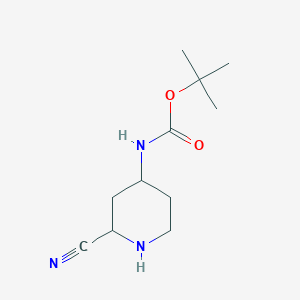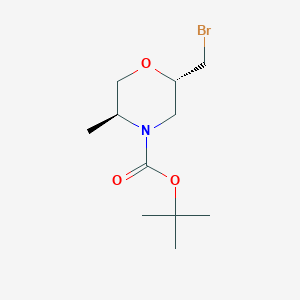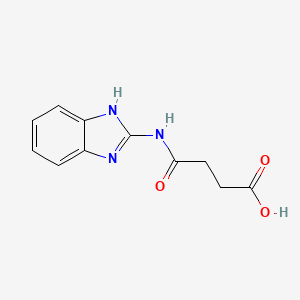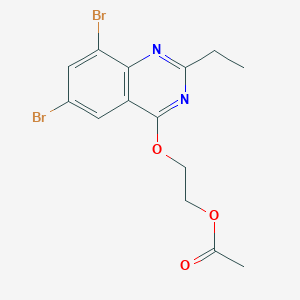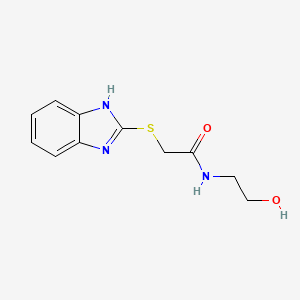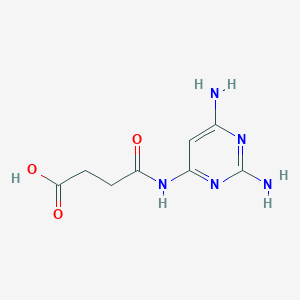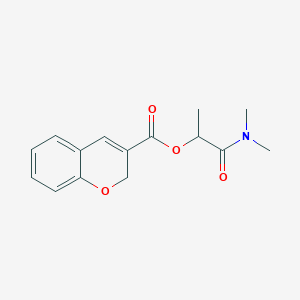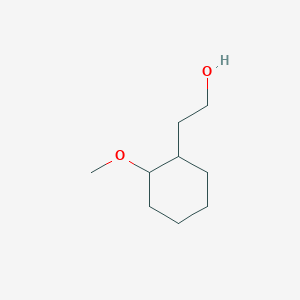
2-(2-Methoxycyclohexyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxycyclohexyl)ethanol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical applications due to its unique structure, which combines the properties of alcohols and ethers. This compound is known for its versatility and is utilized in a range of industrial and scientific research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Methoxycyclohexyl)ethanol can be synthesized through the alcoholysis reaction of cyclohexene oxide and methanol, with silver cesium phosphotungstate (Ag2CsPW12O40) as a catalyst . The reaction typically involves heating the reactants under controlled conditions to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxycyclohexyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-(2-Methoxycyclohexyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Methoxycyclohexyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules. It can act as a nucleophile in substitution reactions and participate in redox reactions due to its alcohol and ether functionalities.
Comparison with Similar Compounds
2-Methoxyethanol: An organic compound with similar ether and alcohol functionalities, used mainly as a solvent.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with tertiary amine, ether, and hydroxyl functionalities, used in various chemical applications.
Uniqueness: 2-(2-Methoxycyclohexyl)ethanol is unique due to its cyclohexyl ring structure, which imparts distinct physical and chemical properties compared to linear or branched analogs. This structural feature enhances its stability and reactivity, making it valuable in specific industrial and research applications.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methoxycyclohexyl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-11-9-5-3-2-4-8(9)6-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
WPYRBBCVBIJLRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


